molecular formula C7H12O4 B3378029 2-(Methoxycarbonyl)pentanoic acid CAS No. 1378839-64-5

2-(Methoxycarbonyl)pentanoic acid

Cat. No.: B3378029
CAS No.: 1378839-64-5
M. Wt: 160.17 g/mol
InChI Key: RMTHGPYCNDZGMQ-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)pentanoic acid is an organic compound with the molecular formula C7H12O4 It is a derivative of pentanoic acid, where a methoxycarbonyl group is attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)pentanoic acid can be achieved through several methods. One common approach involves the esterification of pentanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Another method involves the use of a Grignard reagent, where a suitable alkyl magnesium halide reacts with carbon dioxide to form the corresponding carboxylic acid. This method requires careful control of reaction conditions, including temperature and solvent choice, to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or amines are typically used in these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(Methoxycarbonyl)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of metabolic pathways and enzyme-catalyzed reactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can undergo hydrolysis to release methanol and the corresponding carboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, thereby influencing their activity.

Comparison with Similar Compounds

2-(Methoxycarbonyl)pentanoic acid can be compared with other similar compounds, such as:

    2-(Methoxycarbonyl)butanoic acid: Similar structure but with one less carbon atom in the main chain.

    2-(Methoxycarbonyl)hexanoic acid: Similar structure but with one more carbon atom in the main chain.

    Methyl 2-oxopentanoate: Contains a keto group instead of a methoxycarbonyl group.

The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

2-methoxycarbonylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-4-5(6(8)9)7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTHGPYCNDZGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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